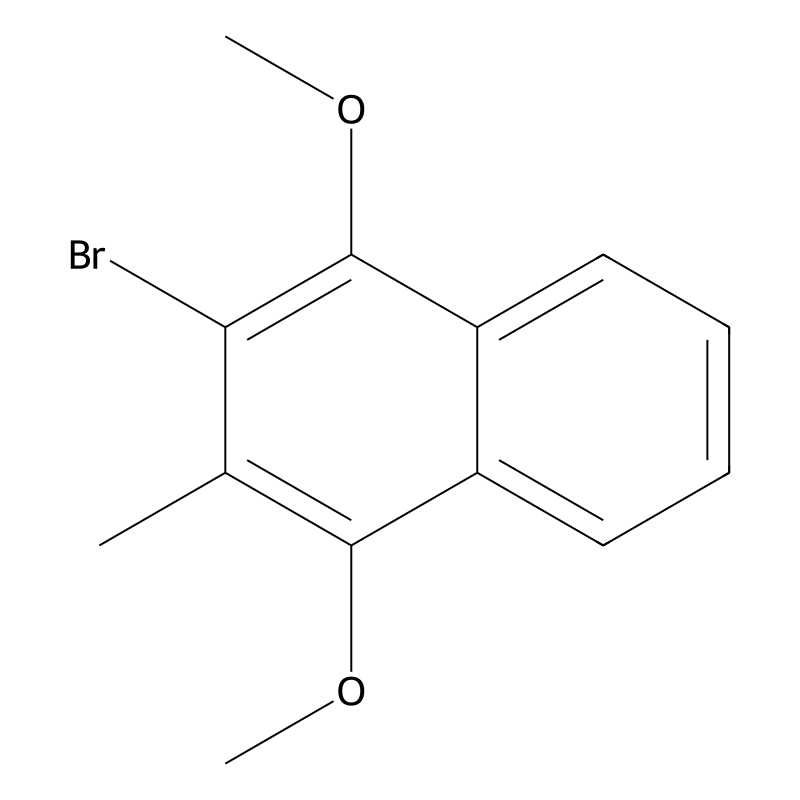2-Bromo-1,4-dimethoxy-3-methyl-naphthalene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2-Bromo-1,4-dimethoxy-3-methyl-naphthalene is an organic compound with the molecular formula and a molecular weight of 281.15 g/mol. This compound features a naphthalene backbone substituted with a bromine atom and two methoxy groups at the 1 and 4 positions, along with a methyl group at the 3 position. Its structure contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.
Potentially as a reference standard: Several scientific suppliers offer 2-Bromo-1,4-dimethoxy-3-methylnaphthalene, often highlighting its use as a reference standard [, , ]. Reference standards are well-characterized materials used to calibrate analytical instruments and ensure the accuracy of measurements in research.
Potential for further investigation: The presence of a bromine atom and two methoxy groups on the naphthalene ring system suggests interesting possibilities for further scientific exploration. These functional groups can participate in various chemical reactions, making the molecule a potential candidate for studies in organic chemistry or medicinal chemistry.
- Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium amide and thiourea in polar solvents.
- Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones, typically using reagents like potassium permanganate or chromium trioxide.
- Reduction Reactions: The compound can undergo reduction to remove the bromine atom, yielding 1,4-dimethoxy-3-methylnaphthalene, often using lithium aluminum hydride or catalytic hydrogenation as reducing agents .
The biological activity of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene has been explored in various studies. It is believed to interact with specific molecular targets involved in inflammatory pathways, potentially exhibiting anti-inflammatory properties. The presence of the bromine atom and methoxy groups enhances its binding affinity to these targets, making it a candidate for further investigation in medicinal chemistry .
The synthesis of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene typically involves the bromination of 1,4-dimethoxy-3-methylnaphthalene. A common method includes:
- Bromination: Reacting 1,4-dimethoxy-3-methylnaphthalene with bromine in dichloromethane at temperatures ranging from 0 to 20°C under an inert atmosphere.
Other synthetic routes may involve modifications of the naphthalene structure or alternative bromination methods .
This compound has potential applications in various fields:
- Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing anti-inflammatory drugs.
- Organic Synthesis: It can be used as an intermediate in synthesizing more complex organic molecules.
- Material Science: Its unique structure may allow for applications in organic electronics or photonic materials .
Interaction studies have indicated that 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene can interact with enzymes and receptors involved in inflammatory processes. Understanding these interactions is crucial for evaluating its therapeutic potential and mechanisms of action. Further research is necessary to elucidate the specific pathways and targets involved .
Several compounds share structural similarities with 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Bromo-3-methyl-1,4-naphthalenediol | Contains hydroxyl groups instead of methoxy groups | Lacks the electron-donating methoxy groups |
| 1-Bromo-4-methylnaphthalene | Lacks methoxy groups | Less reactive due to fewer electron-withdrawing groups |
| 2-Methoxy-1-bromo-3-methyl-naphthalene | Contains one methoxy group | Different reactivity profile due to fewer substituents |
Uniqueness: The presence of both bromine and methoxy groups in 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene confers distinct chemical reactivity and biological activity compared to these similar compounds. This makes it particularly valuable for research and industrial applications .








